Medinal

描述

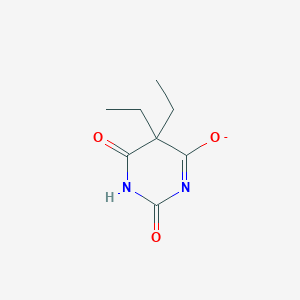

Structure

3D Structure

属性

IUPAC Name |

5,5-diethyl-2,6-dioxopyrimidin-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOAOBMCPZCFFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N=C1[O-])CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Medinal (Barbital Sodium)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medinal, the sodium salt of barbital (B3395916), is a long-acting barbiturate (B1230296) derivative that exerts its primary pharmacological effects as a central nervous system (CNS) depressant. Its mechanism of action is centered on the positive allosteric modulation and direct activation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. This guide provides a detailed technical overview of the molecular interactions and downstream cellular consequences of this compound's engagement with its targets. While specific quantitative data for barbital sodium is limited in contemporary literature, this document leverages extensive research on closely related barbiturates, such as pentobarbital (B6593769) and phenobarbital (B1680315), to illustrate the core mechanisms. This guide includes summaries of quantitative data, detailed experimental protocols for mechanistic studies, and visualizations of key pathways and workflows to support advanced research and drug development.

Primary Mechanism of Action: GABA-A Receptor Modulation

The sedative, hypnotic, and anticonvulsant properties of this compound are primarily mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.[1]

Positive Allosteric Modulation

This compound binds to a distinct allosteric site on the GABA-A receptor complex, separate from the binding site of the endogenous ligand, GABA.[1] This binding event induces a conformational change in the receptor that potentiates the effect of GABA. Specifically, barbiturates increase the duration of the opening of the chloride (Cl⁻) ion channel when GABA is bound.[1] This is a key distinction from benzodiazepines, which increase the frequency of channel opening.[1] The prolonged channel opening allows for a greater influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a more profound inhibitory postsynaptic potential (IPSP). This enhanced inhibition raises the threshold for firing action potentials, resulting in CNS depression.

Direct Agonism

At higher concentrations, this compound can directly activate the GABA-A receptor, acting as a GABA-mimetic agonist even in the absence of the endogenous neurotransmitter.[1][2] This direct gating of the chloride channel contributes significantly to the dose-dependent depressant effects of barbiturates and is a primary reason for their lower therapeutic index compared to benzodiazepines.[1] This direct action is not observed with benzodiazepines, which require the presence of GABA to exert their modulatory effects.[3]

Signaling Pathway Diagram

The following diagram illustrates the modulatory and direct agonistic actions of barbital sodium on the GABA-A receptor signaling pathway.

Secondary Mechanisms of Action

In addition to its profound effects on the GABAergic system, this compound and other barbiturates influence other neurotransmitter systems, which contribute to their broad CNS depressant profile.

Inhibition of Excitatory Neurotransmission

Barbiturates have been shown to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1] Glutamate is the primary excitatory neurotransmitter in the CNS. By inhibiting these receptors, barbiturates further reduce neuronal excitability, contributing to their overall depressant effects.[1] This dual action of enhancing inhibition and suppressing excitation explains the potent CNS-depressant effects of barbiturates.[1]

Modulation of Voltage-Gated Calcium Channels

At higher concentrations, barbiturates can inhibit the release of neurotransmitters, including glutamate, by blocking P/Q-type voltage-dependent calcium channels.[1][4] The influx of calcium through these channels is a critical step in synaptic vesicle fusion and neurotransmitter release. By impeding this process, barbiturates reduce the excitatory drive at the presynaptic terminal.

Quantitative Data Summary

Specific quantitative binding and efficacy data for barbital sodium are not widely available in recent literature. The following tables present representative data for the well-studied barbiturates, pentobarbital and phenobarbital, to provide a quantitative context for the barbiturate class.

Table 1: Potency of Barbiturates for GABA-A Receptor Modulation and Activation

| Compound | Action | EC₅₀ (µM) | Receptor/Cell Type | Reference |

| Pentobarbital | Potentiation of GABA response | 94 | Cultured Rat Hippocampal Neurons | [5] |

| Phenobarbital | Potentiation of GABA response | 890 | Cultured Rat Hippocampal Neurons | [5] |

| Pentobarbital | Direct activation (Cl⁻ current) | 330 | Cultured Rat Hippocampal Neurons | [5] |

| Phenobarbital | Direct activation (Cl⁻ current) | 3000 | Cultured Rat Hippocampal Neurons | [5] |

Disclaimer: The data presented are for pentobarbital and phenobarbital and serve as an illustration of the typical potency range for barbiturates. Specific values for this compound (barbital sodium) may differ.

Table 2: Concentration-Dependent Effects of Pentobarbital on GABA-A Receptors

| Concentration Range | Effect | Reference |

| ~10 - 100 µM | Potentiation of GABA-induced channel activity | [6] |

| ~100 - 800 µM | Direct activation of the GABA-A receptor channel | [6] |

| > 1 mM | Blockade of the chloride channel | [6] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of barbiturates like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion flow through GABA-A receptor channels and assessing the modulatory effects of compounds.

Objective: To quantify the effect of barbital sodium on GABA-A receptor-mediated chloride currents, including potentiation of GABA-evoked currents and direct channel activation.

Methodology:

-

Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a stable cell line (e.g., HEK293) expressing specific recombinant GABA-A receptor subunits.[7]

-

Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular pipette solution should contain a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60mV or -70mV.[8]

-

Drug Application: Apply GABA at a sub-maximal concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current. Co-apply various concentrations of barbital sodium with the same GABA concentration to measure the potentiation of the current. To measure direct activation, apply barbital sodium in the absence of GABA.[7]

-

Data Analysis: Measure the peak amplitude of the elicited currents. Construct dose-response curves by plotting the current amplitude against the barbital sodium concentration to determine the EC₅₀ for both potentiation and direct activation. Analyze channel kinetics to determine effects on open time and burst duration.[9]

Radioligand Binding Assays

Binding assays are used to determine the affinity of a compound for a receptor. For barbiturates, this is often done indirectly by measuring their ability to modulate the binding of other ligands to the GABA-A receptor complex.

Objective: To determine the binding characteristics of barbital sodium at the GABA-A receptor complex.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from brain tissue (e.g., rat cerebral cortex) through homogenization and differential centrifugation.[10]

-

Assay: Use a radioligand that binds to a site allosterically coupled to the barbiturate binding site, such as [³⁵S]TBPS (t-butylbicyclophosphorothionate), which binds to the convulsant site within the chloride channel pore.[10][11]

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³⁵S]TBPS and varying concentrations of barbital sodium. The potentiation of GABAergic transmission by barbiturates enhances the displacement of [³⁵S]TBPS.

-

Data Analysis: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters to quantify bound [³⁵S]TBPS. Calculate the IC₅₀ value (the concentration of barbital sodium that inhibits 50% of specific [³⁵S]TBPS binding). This value can be used to estimate the apparent affinity of barbital sodium for its modulatory site.[10]

Experimental Workflow Diagram

The following diagram outlines the workflow for characterizing the mechanism of action of barbital sodium.

Conclusion

The core mechanism of action of this compound (barbital sodium) is the potentiation of GABAergic neurotransmission through positive allosteric modulation and direct activation of the GABA-A receptor. This leads to an increased duration of chloride channel opening, profound neuronal inhibition, and consequent CNS depression. Secondary actions, including the inhibition of excitatory glutamate receptors and presynaptic voltage-gated calcium channels, further contribute to its pharmacological profile. While detailed quantitative data specific to barbital sodium is sparse, a robust understanding of its mechanism can be extrapolated from extensive studies on other members of the barbiturate class. The experimental protocols outlined provide a framework for further investigation into the nuanced pharmacology of this and related compounds.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of [35S]t-butylbicyclophosphorothionate binding sites in rat brain by GABA, pyrethroid and barbiturate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Barbital Sodium in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital (B3395916) sodium, the sodium salt of 5,5-diethylbarbituric acid, holds a significant place in the history of medicine as the first commercially successful barbiturate.[1] Marketed under brand names such as Medinal and Veronal, it ushered in a new era of sedative-hypnotic therapy in the early 20th century.[1][2] This technical guide provides an in-depth overview of the historical applications of barbital sodium, focusing on its use as a sedative, hypnotic, and anesthetic, as well as its pioneering role in early psychiatric treatments. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational pharmacology of barbiturates.

Chemical and Physical Properties

Barbital sodium is the water-soluble salt of barbital. The introduction of the sodium ion at the C2 position of the barbituric acid molecule rendered the compound suitable for intravenous administration.[3]

Table 1: Chemical and Physical Properties of Barbital Sodium

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate | |

| Molecular Formula | C₈H₁₁N₂NaO₃ | [4] |

| Molecular Weight | 206.18 g/mol | [4] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Readily soluble in water | [3] |

Historical Applications in Medicine

Sedative and Hypnotic

Barbital sodium was primarily introduced as a treatment for insomnia and anxiety.[1][5] It was considered a significant improvement over existing hypnotics like bromides and chloral (B1216628) hydrate (B1144303) due to its perceived wider therapeutic margin and less unpleasant taste.[1][6]

Table 2: Historical Dosage of Barbital Sodium for Sedation and Hypnosis

| Application | Dosage | Route of Administration | Notes | Reference(s) |

| Hypnotic (for insomnia) | 0.3 - 1.0 g | Oral | The typical therapeutic dose was 10-15 grains (0.65 - 1.0 g). | [2] |

| Sedative | Lower than hypnotic dose | Oral | Used for nervous excitement and anxiety. | [2] |

Early clinical reports, such as those by Dr. G. Flatau in 1909, highlighted this compound's efficacy as a hypnotic. In a study of 86 administrations, satisfactory results in inducing sleep were observed in all but two instances. Sleep typically ensued within 30 minutes and lasted for seven to eight hours. However, after-effects such as dizziness and headache were noted in about a third of the cases.[7]

Anesthesia

The development of water-soluble barbiturates like barbital sodium paved the way for their use in intravenous anesthesia.[3] While later, shorter-acting barbiturates such as thiopental (B1682321) became the standard for induction of anesthesia, early barbiturates were instrumental in this development.[6]

Psychiatric Applications: Prolonged Narcosis ("Sleep Cures")

One of the most notable historical applications of barbital sodium and other barbiturates was in the psychiatric treatment known as "prolonged narcosis" or "deep sleep therapy." Pioneered by Swiss psychiatrist Jakob Klaesi in the 1920s, this method involved inducing a prolonged state of sleep in patients with severe mental illnesses, particularly schizophrenia.[6][8] The underlying theory was that this extended rest would allow the brain to recover from a state of overstimulation.[9]

The treatment involved the administration of a mixture of barbiturates, often including barbital sodium, to keep patients asleep for several days to a week or more.[6] While initially met with enthusiasm, the high risks of complications, including pneumonia, circulatory collapse, and a significant mortality rate, led to its eventual decline.[9]

Quantitative Data

Table 3: Toxicological Data for Barbital Sodium (Historical Animal Studies)

| Species | Route of Administration | LD₅₀ | Reference(s) |

| Rat | Oral | 600 mg/kg | [10] |

| Mouse | Oral | 800 mg/kg | [10] |

Table 4: Therapeutic and Lethal Doses of Barbital in Humans (Historical Data)

| Dose Type | Dosage | Notes | Reference(s) |

| Therapeutic Hypnotic Dose | 0.6 - 1.0 g (10-15 grains) | Effective for inducing sleep. | [2] |

| Lethal Dose | 3.5 - 4.4 g (55-68 grains) | Considered the fatal dose. | [2] |

Experimental Protocols

Synthesis of Barbital (Veronal)

The original synthesis of barbital was reported by Emil Fischer and Joseph von Mering in 1903.[1][2] A common historical method for the synthesis of barbituric acids, including barbital, is the condensation of a malonic acid ester with urea (B33335).[1][11]

Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol (B145695).

-

Condensation Reaction: To the sodium ethoxide solution, add diethyl malonate followed by a solution of dry urea in hot absolute ethanol.

-

Reflux: Heat the mixture under reflux for several hours. A white solid, the sodium salt of barbital, will precipitate.

-

Acidification and Isolation: After the reaction is complete, dissolve the solid in hot water and acidify the solution with hydrochloric acid to precipitate barbital.

-

Purification: Collect the crude barbital by filtration, wash with cold water, and recrystallize from hot water or ethanol to obtain the purified product.

Note: This is a generalized historical protocol. Specific quantities and reaction times would have varied. The synthesis of barbiturates should only be performed by qualified chemists in a controlled laboratory setting.

Administration in Prolonged Narcosis (Hypothetical Reconstruction)

Detailed protocols from the early 20th century are scarce and lacked standardization. The following is a generalized workflow reconstructed from historical descriptions.

Workflow for Prolonged Narcosis:

Caption: Workflow for Prolonged Narcosis Treatment.

Signaling Pathway

The primary mechanism of action for barbital sodium, like other barbiturates, is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[10] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites.[10] This binding increases the duration of the chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA.[10] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their more profound central nervous system depressant effects and higher toxicity compared to benzodiazepines.[10]

Caption: Barbital Sodium's Mechanism of Action at the GABA-A Receptor.

Conclusion

Barbital sodium was a foundational molecule in the development of modern psychopharmacology. Its introduction provided clinicians with a powerful, albeit risky, tool for managing insomnia, anxiety, and severe psychiatric disorders. While its clinical use has been largely superseded by safer alternatives, the study of its historical applications and mechanism of action provides valuable insights into the evolution of sedative-hypnotic drugs and our understanding of the GABAergic system. This guide serves as a technical resource for professionals seeking to understand the origins and early applications of this important class of compounds.

References

- 1. youtube.com [youtube.com]

- 2. Barbital - Wikipedia [en.wikipedia.org]

- 3. instagantt.com [instagantt.com]

- 4. pdr.net [pdr.net]

- 5. Phenobarbital dosage, forms, and strengths [singlecare.com]

- 6. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Sezaby (phenobarbital) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. instagantt.com [instagantt.com]

- 10. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. remixeducation.in [remixeducation.in]

A Technical Guide to the Central Nervous System Effects of Medinal (Barbital)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medinal, the trade name for barbital, is the first commercially available barbiturate, a class of drugs derived from barbituric acid that produce central nervous system (CNS) depression.[1] While its clinical use has been largely superseded by agents with a wider therapeutic index, such as benzodiazepines, the study of this compound and other barbiturates remains fundamental to understanding neuropharmacology.[2][3][4] This document provides a detailed examination of this compound's mechanism of action, pharmacokinetics, and its dose-dependent effects on the CNS. It includes quantitative data from related barbiturates, detailed experimental protocols for assessing its activity, and visualizations of key pathways and processes to support advanced research and development.

Core Mechanism of Action

This compound exerts its primary CNS depressant effects by modulating neurotransmission at both inhibitory and excitatory synapses. The principal mechanism involves the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][5][6]

2.1 Potentiation of GABAergic Inhibition

Barbiturates, including this compound, act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[2][7] They bind to a distinct site on the receptor complex, different from the binding sites for GABA itself or for benzodiazepines.[2] This binding event does not open the channel directly at therapeutic concentrations; instead, it increases the duration of chloride channel opening when GABA binds.[2][8] The prolonged influx of chloride ions (Cl-) leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus producing a state of generalized CNS depression.[5][9]

At higher, anesthetic concentrations, barbiturates can act as direct agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[2][8][10] This direct gating activity is a key reason for the significantly higher toxicity and risk of fatal overdose associated with barbiturates compared to benzodiazepines.[2]

2.2 Inhibition of Excitatory Neurotransmission

In addition to enhancing inhibition, barbiturates also suppress excitatory neurotransmission. They have been shown to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[2] Glutamate is the principal excitatory neurotransmitter in the CNS. By inhibiting these receptors, this compound further reduces neuronal excitability, contributing to its potent sedative and anesthetic effects.[2] Some evidence also suggests that certain barbiturates may inhibit voltage-gated calcium channels, which would result in a decreased release of excitatory neurotransmitters.[11][12]

Pharmacodynamic and Pharmacokinetic Profiles

The clinical effects of this compound are dictated by its pharmacodynamic potency and pharmacokinetic properties. As a long-acting barbiturate, it has a gradual onset and a prolonged duration of action.[1][5]

3.1 Quantitative Pharmacodynamics

Quantitative data for this compound (barbital) specifically is sparse in modern literature. However, studies on other barbiturates provide insight into the concentrations required to modulate GABA-A receptors in neocortical neurons.

| Compound | Parameter | Value (EC₅₀) | Description | Source |

| Pentobarbital | IPSC Decay Time | 41 µM | Potentiation of GABAergic inhibitory postsynaptic currents. | [13] |

| Amobarbital | IPSC Decay Time | 103 µM | Potentiation of GABAergic inhibitory postsynaptic currents. | [13] |

| Phenobarbital | IPSC Decay Time | 144 µM | Potentiation of GABAergic inhibitory postsynaptic currents. | [13] |

| Phenobarbital | GABA-A Agonism | 133 µM | Direct activation of GABA-A receptors, shunting neuronal firing. | [13] |

3.2 Pharmacokinetic Data

The pharmacokinetic profile of barbiturates is heavily influenced by their lipophilicity and pKa.[3][4] this compound is characterized by its slow metabolism and excretion.

| Property | Description | Implication |

| Absorption | Slowly absorbed from the gastrointestinal tract. | Gradual onset of action. |

| Distribution | High lipid solubility allows for efficient crossing of the blood-brain barrier.[5] | Effective targeting of the CNS. |

| Metabolism | Metabolized in the liver, primarily by the cytochrome P-450 enzyme system.[5][14] | Potential for drug-drug interactions; chronic use can induce enzymes. |

| Excretion | Excreted primarily via the kidneys.[5] | Renal function can impact clearance. |

| Half-Life | Long elimination half-life.[5] | Prolonged therapeutic and sedative effects; high risk of cumulative toxicity.[5] |

digraph "Dose_Response" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];Dose [label="Increasing Dose of this compound", shape=none, fontcolor="#202124", fontsize=12];

Sedation [label="Sedation\n(Anxiolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypnosis [label="Hypnosis\n(Sleep)", fillcolor="#FBBC05", fontcolor="#202124"]; Anesthesia [label="Anesthesia\n(Loss of Consciousness)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coma [label="Coma & Respiratory\nDepression", fillcolor="#202124", fontcolor="#FFFFFF"];

Dose -> Sedation [style=invis]; Sedation -> Hypnosis -> Anesthesia -> Coma [arrowhead=normal]; }

Experimental Protocols

Investigating the neuropharmacological effects of compounds like this compound requires precise and reproducible experimental methodologies. The following protocols outline standard approaches for quantifying its impact on neuronal function.

4.1 Protocol: Patch-Clamp Electrophysiology for GABAA Receptor Modulation

Objective: To measure the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in neuronal brain slices.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat) in accordance with institutional animal care guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., neocortex, hippocampus) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution (e.g., containing CsCl to isolate GABAergic currents).

-

Establish a whole-cell voltage-clamp configuration. Clamp the neuron at a holding potential of -70 mV.

-

Use a bipolar stimulating electrode to evoke synaptic responses in afferent pathways.

-

-

Data Acquisition:

-

Record baseline GABA-A receptor-mediated IPSCs.

-

Bath-apply this compound (barbital) at various concentrations (e.g., 10 µM to 200 µM) to the perfusing aCSF.

-

Record IPSCs at each concentration, allowing for equilibration at each step.

-

Analyze the decay time constant of the IPSCs. An increase in the decay time indicates positive modulation of the GABA-A receptor.

-

Wash out the drug to observe the reversal of the effect.

-

-

Analysis:

-

Measure the amplitude and decay kinetics of the IPSCs before and after drug application.

-

Plot a dose-response curve for the change in IPSC decay time versus this compound concentration to calculate the EC₅₀.

-

Conclusion

This compound (barbital) produces profound CNS depression through a dual mechanism: enhancing the effect of the inhibitory neurotransmitter GABA at GABA-A receptors and blocking the action of the excitatory neurotransmitter glutamate at AMPA/kainate receptors.[2] Its action of prolonging chloride channel opening, and at high doses directly activating it, explains both its efficacy and its narrow therapeutic window.[2][8] While its clinical applications are now limited due to safety concerns and the availability of superior alternatives, the pharmacological principles established by the study of this compound are foundational. A thorough understanding of its interaction with ion channels and its pharmacokinetic profile remains highly relevant for the development of novel, safer neuromodulatory agents.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. The Physicochemical and Pharmacokinetic Relationships of Barbitur...: Ingenta Connect [ingentaconnect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. What is the mechanism of Barbital? [synapse.patsnap.com]

- 6. news-medical.net [news-medical.net]

- 7. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pentobarbital - Wikipedia [en.wikipedia.org]

- 11. Barbit Elixir | 20 mg/5 ml | Oral Solution | বারবিট ইলিক্সার ২০ মি.গ্রা./৫ মি.লি. ওরাল সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 12. The clinical use of barbiturates in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Barbiturate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

The Discovery and Synthesis of Diethylbarbituric Acid: A Technical Guide

Introduction

Diethylbarbituric acid, known in pharmacology as barbital (B3395916) and famously marketed as Veronal, holds a significant place in the history of medicinal chemistry as the first commercially successful barbiturate (B1230296) sedative-hypnotic. Its discovery in 1902 by German chemists Emil Fischer and Joseph von Mering marked the beginning of the barbiturate era in medicine, providing a new class of drugs for the treatment of insomnia, anxiety, and seizure disorders. This technical guide provides an in-depth exploration of the seminal discovery and the chemical synthesis of this landmark compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Genesis of a New Hypnotic

At the turn of the 20th century, the available options for sedatives were limited and often fraught with undesirable side effects. Fischer and von Mering embarked on a systematic investigation of the pharmacological properties of derivatives of barbituric acid, a compound first synthesized by Adolf von Baeyer in 1864.[1][2] Barbituric acid itself is not pharmacologically active.[3] The breakthrough came when Fischer and von Mering synthesized the 5,5-diethyl derivative by treating the silver salt of barbituric acid with ethyl iodide.[1] Their subsequent publication in 1903 detailed the potent hypnotic effects of this new compound, which they named Veronal, reportedly because von Mering considered Verona, Italy, to be a peaceful city.[4]

Chemical Synthesis: The Core Methodology

The primary and most established method for the synthesis of diethylbarbituric acid is the condensation reaction between diethyl diethylmalonate and urea (B33335) in the presence of a strong base, typically sodium ethoxide. This reaction is a classic example of a condensation reaction leading to the formation of a heterocyclic pyrimidine (B1678525) ring system.

Synthesis Pathway Overview

The overall synthesis can be conceptually divided into two main stages: the preparation of the key intermediate, diethyl diethylmalonate, followed by its condensation with urea to form the final product.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis of diethylbarbituric acid.

Protocol 1: Synthesis of Diethyl Diethylmalonate (Precursor)

This procedure outlines the dialkylation of diethyl malonate to form diethyl diethylmalonate.

Materials:

-

Diethyl malonate

-

Absolute ethanol (B145695)

-

Sodium metal

-

Ethyl iodide

-

Apparatus for reflux and distillation

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if necessary.

-

Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the initial reaction subsides, add a molar excess of ethyl iodide gradually.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete dialkylation.

-

Work-up and Purification: After cooling, the reaction mixture is typically neutralized. The ethanol is removed by distillation. The remaining residue is washed to remove inorganic salts, and the crude diethyl diethylmalonate is purified by vacuum distillation.

Protocol 2: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)

This protocol details the condensation of diethyl diethylmalonate with urea.

Materials:

-

Diethyl diethylmalonate

-

Urea (dry)

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Apparatus for reflux, filtration, and drying

Procedure:

-

Preparation of Sodium Ethoxide: In a large round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving clean sodium metal (2 molar equivalents) in absolute ethanol.

-

Addition of Reactants: To the sodium ethoxide solution, add diethyl diethylmalonate (1 molar equivalent). Separately, dissolve dry urea (a slight molar excess) in hot absolute ethanol and add this solution to the reaction flask.

-

Condensation Reaction: Heat the mixture under reflux for an extended period (typically 7 hours or more) in an oil bath maintained at approximately 110°C. A white solid, the sodium salt of diethylbarbituric acid, will precipitate.

-

Isolation of the Product: After the reaction is complete, cool the mixture. The solidified mass is dissolved in warm water. The solution is then acidified with concentrated hydrochloric acid until it is acidic to Congo red indicator.

-

Crystallization and Purification: Cool the acidified solution in an ice bath to induce crystallization of the diethylbarbituric acid. The white crystalline product is collected by suction filtration, washed with cold water, and dried thoroughly. Further purification can be achieved by recrystallization from hot water or ethanol.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of diethylbarbituric acid.

Table 1: Reactant Quantities and Reaction Conditions for Diethylbarbituric Acid Synthesis

| Reactant/Condition | Molar Ratio (relative to Diethyl Diethylmalonate) | Typical Quantity (for a lab-scale synthesis) | Reaction Conditions |

| Diethyl Diethylmalonate | 1 | Varies | - |

| Urea | ~1.1 | Varies | - |

| Sodium | 2.2 | Varies | In absolute ethanol |

| Reaction Temperature | - | 110 °C (Oil Bath) | - |

| Reaction Time | - | 7+ hours | Reflux |

Table 2: Physical and Spectroscopic Data for Diethylbarbituric Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₃ | - |

| Molar Mass | 184.19 g/mol | - |

| Melting Point | 188-192 °C | [5] |

| Appearance | White crystalline powder | - |

| ¹H NMR (Sodium Salt) | δ 1.86 (t), 0.76 (q) ppm | [6] |

| Water Solubility | 1 g in 160 mL at 20 °C | [7] |

| Ethanol Solubility | 1 g in 11.5 mL | [7] |

Reaction Mechanism Visualization

The condensation of diethyl diethylmalonate with urea proceeds through a series of nucleophilic acyl substitution reactions. The key steps are visualized in the following diagram.

Conclusion

The synthesis of diethylbarbituric acid by Fischer and von Mering was a pivotal moment in the development of pharmaceuticals, paving the way for a vast array of barbiturate drugs. The condensation of a disubstituted malonic ester with urea remains a robust and fundamental method in heterocyclic chemistry. This guide has provided a comprehensive overview of the historical context, detailed experimental protocols, and key data associated with this important molecule, offering a valuable resource for professionals in the field of drug discovery and development.

References

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]

- 4. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Polymorphs of Barbital: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,5-DIETHYLBARBITURIC ACID SODIUM SALT(144-02-5) 1H NMR [m.chemicalbook.com]

- 7. 5,5-diethylbarbituric acid [stenutz.eu]

Long-term effects of Medinal on neuronal activity

An In-depth Technical Guide on the Long-Term Effects of Medinal (Barbital) on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the brand name for barbital (B3395916), is a barbiturate (B1230296) derivative that has historically been used for its sedative and hypnotic properties. As a member of the barbiturate class, it exerts its primary effects on the central nervous system (CNS). Chronic or long-term exposure to this compound can lead to significant alterations in neuronal activity, with wide-ranging implications for cognitive function, behavior, and overall neurological health. This technical guide provides a comprehensive overview of the long-term effects of this compound on neuronal activity, detailing the underlying molecular mechanisms, summarizing key quantitative findings, and outlining the experimental protocols used to elucidate these effects.

Molecular Mechanism of Action

The principal mechanism of action of this compound, like other barbiturates, is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[2] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus inhibiting neuronal activity.[2]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[3][4] This binding increases the duration of the chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA.[5] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[1]

Beyond its primary action on GABA-A receptors, long-term barbiturate exposure has been shown to affect other neurotransmitter systems. For instance, barbiturates can block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors, the principal excitatory neurotransmitters in the CNS.[1][5] They may also inhibit the release of glutamate by affecting P/Q-type high-voltage activated calcium channels.[1]

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Signaling pathway of this compound (Barbital) at the GABA-A receptor.

Quantitative Data on Long-Term Effects

The long-term administration of this compound and related barbiturates induces several measurable changes in the brain. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effects of Chronic Phenobarbital Administration on Brain and Behavior in Rats [6]

| Dosage of Phenobarbital | Duration of Administration | Effect on Spontaneous Activity | Effect on Brain Growth |

| 15 mg/kg/day | 2 weeks | Increased | 3% reduction |

| 60 mg/kg/day | 2 weeks | Decreased | 12% reduction |

Table 2: Effects of Chronic Barbital Treatment on Rat Brains [7]

| Average Daily Dose of Barbital | Duration of Treatment | Effect on Brain Weight |

| 200 mg/kg | 30 weeks | ~10% reduction |

Table 3: Changes in GABA-A Receptor Binding after Chronic Phenobarbital Treatment in Mice [8]

| Brain Region | Receptor Ligand | Effect on Binding |

| Hippocampus | [3H]muscimol (GABA agonist) | Significant reduction |

| Cerebral Cortex | [3H]muscimol (GABA agonist) | No significant alteration |

| Cerebral Cortex, Hippocampus, Olfactory Bulb | [3H]flunitrazepam (Benzodiazepine) | No significant alteration in binding capacity or affinity |

Table 4: Alterations in GABA-A Receptor Subunit Expression Following Chronic Benzodiazepine (B76468) Exposure (a related GABAergic modulator) [9]

| Subunit | Direction of Change |

| α1 | Reduction in expression |

| α4 | Increase in expression |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the long-term effects of barbiturates on neuronal activity.

Protocol 1: Chronic Barbital Administration in Rats via Drinking Water

-

Objective: To induce functional tolerance and physical dependence to barbital.

-

Animals: Male rats.

-

Drug Administration: Sodium barbital is dissolved in the drinking water. The concentration is gradually increased over the treatment period to achieve an average daily dose of approximately 200 mg/kg.

-

Duration: 15-50 weeks.

-

Assessments:

-

Tolerance: Assessed using a hexobarbital (B1194168) threshold test.

-

Physical Dependence/Withdrawal: Monitored for signs of increased excitation, such as convulsions induced by pilocarpine (B147212) or choline.[7]

-

Neurochemical Analysis: Brain tissue is collected at the end of the study for weight measurement and neurochemical assays.[7]

-

Protocol 2: Continuous Intraperitoneal Infusion of Pentobarbital (B6593769) in Rats

-

Objective: To establish a model of barbiturate dependence.

-

Animals: Male rats.

-

Drug Administration: An escalating dose of pentobarbital is administered via continuous intraperitoneal infusion over an 11-day period.

-

Dosage: The infusion is calibrated to achieve mean plasma pentobarbital levels of approximately 5 µg/ml during the initial 3 days, with a subsequent dose-responsive increase over the next 5 days.

-

Assessments:

-

Plasma Drug Levels: Blood samples are collected periodically to measure plasma pentobarbital concentrations.

-

Withdrawal Signs: After cessation of the infusion, animals are observed for withdrawal signs, with a peak occurrence expected around 7-9 hours.

-

Locomotor Activity: Spontaneous locomotor activity is measured to assess withdrawal-induced hyperactivity.[10]

-

Protocol 3: Long-Term Phenobarbital Administration to Infant Rats

-

Objective: To investigate the effects of early-life barbiturate exposure on behavior and brain development.

-

Animals: Infant rats, artificially reared.

-

Drug Administration: Phenobarbital is administered daily for 2 weeks via intragastric cannulas.

-

Dosages: Two dose groups are used: 15 mg/kg and 60 mg/kg.

-

Assessments:

-

Behavioral Analysis: Spontaneous activity and responses to novel stimuli are evaluated.

-

Brain Growth: Brains are collected at the end of the study to measure changes in weight.[6]

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the long-term effects of a neuroactive compound like this compound.

Caption: A typical experimental workflow for neuropharmacological studies.

Conclusion

Long-term exposure to this compound (barbital) induces profound and lasting changes in neuronal activity, primarily through its potentiation of the GABA-A receptor system. The quantitative data from preclinical studies demonstrate significant effects on brain structure, receptor binding, and behavior. The experimental protocols outlined in this guide provide a framework for the continued investigation of the neurobiological consequences of chronic barbiturate use. A thorough understanding of these long-term effects is crucial for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

References

- 1. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Barbiturate - Wikipedia [en.wikipedia.org]

- 6. Phenobarbital: effects of long-term administration on behavior and brain of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some aspects of the changes induced by chronic barbital treatments in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.huji.ac.il [cris.huji.ac.il]

- 9. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Continuous intraperitoneal infusion of pentobarbital: a model of barbiturate dependence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Barbiturates in the Brain: An In-Depth Technical Guide

Disclaimer: The term "Medinal" does not correspond to a recognized substance in widespread scientific literature. Based on related search results, this guide will focus on the cellular targets of barbiturates, a class of drugs with well-documented effects on the central nervous system. It is presumed that "this compound" may be a specific brand name, a regional term, or a misspelling of a related compound.

This technical guide provides a comprehensive overview of the molecular and cellular targets of barbiturates within the brain. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields. The guide details the primary and secondary targets of barbiturates, the associated signaling pathways, quantitative data on their interactions, and the experimental protocols used to elucidate these mechanisms.

Primary Cellular Target: The GABA-A Receptor

The principal cellular target for the pharmacological effects of barbiturates in the brain is the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, selectively allows chloride ions (Cl⁻) to flow into the neuron.[4][5][6] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[4][6]

Barbiturates act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][4] They bind to a site on the receptor that is distinct from the GABA binding site and the benzodiazepine (B76468) binding site.[1][2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the efficacy of GABA-mediated inhibition.[1][2][3] At higher concentrations, barbiturates can also act as direct agonists, opening the GABA-A receptor channel in the absence of GABA.[1][7]

The GABA-A receptor is a pentameric protein complex composed of various subunits (e.g., α, β, γ).[2][8] The specific subunit composition of the receptor determines its pharmacological properties, including its sensitivity to barbiturates.[8][9] For instance, GABA-A receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by pentobarbitone.[9] The binding site for barbiturates is thought to be located within the transmembrane domains of the β subunits.[7]

The following diagram illustrates the mechanism of barbiturates as positive allosteric modulators and direct agonists of the GABA-A receptor.

Secondary Cellular Targets

In addition to their primary action on GABA-A receptors, barbiturates also modulate other targets in the brain, which contributes to their overall CNS-depressant effects.

-

Ionotropic Glutamate (B1630785) Receptors (AMPA and Kainate): Barbiturates act as antagonists at AMPA and kainate receptors.[1] Since glutamate is the principal excitatory neurotransmitter in the central nervous system, blocking its receptors contributes to the sedative and CNS-depressant effects of barbiturates.[1] This dual action of enhancing inhibition (via GABA) and reducing excitation (via glutamate) explains the potent effects of these agents.[1]

-

Voltage-Gated Calcium Channels (P/Q-type): At higher concentrations, barbiturates can inhibit the Ca²⁺-dependent release of neurotransmitters, including glutamate, by affecting P/Q-type voltage-dependent calcium channels.[1]

The diagram below illustrates the inhibitory effect of barbiturates on excitatory neurotransmission mediated by AMPA/Kainate receptors.

Quantitative Data on Barbiturate-Receptor Interactions

The interaction of barbiturates with GABA-A receptors is dependent on the subunit composition of the receptor and the concentration of the drug. The following table summarizes quantitative data for pentobarbitone, a representative barbiturate, from studies using human GABA-A receptors expressed in Xenopus oocytes.

| Parameter | Receptor Subunit Combination | Value | Reference |

| Potentiation of GABA EC₂₀ | α1β2γ2s | 236% | [9] |

| α6β2γ2s | 536% | [9] | |

| Affinity for Potentiation | All tested combinations | 20-35 µM | [9] |

| Direct Activation (as % of max GABA response) | α6β2γ2s | 150-170% | [9] |

| Concentration for Potentiation | General | ~10-100 µM | [7] |

| Concentration for Direct Activation | General | ~100 µM - 1 mM | [7] |

| Concentration for Channel Block | General | > 1 mM | [7] |

Key Experimental Protocols

The characterization of barbiturate targets in the brain relies on several key experimental techniques.

This technique is widely used to study the properties of ion channels, like the GABA-A receptor, in a controlled environment.

-

Objective: To measure the ion flow through GABA-A receptors in response to GABA and to determine how this is modulated by barbiturates.

-

Methodology:

-

Receptor Expression: cRNA encoding specific GABA-A receptor subunits is injected into Xenopus laevis oocytes. The oocytes then translate this cRNA and express functional receptors on their cell surface.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

-

Drug Application: A solution containing GABA is applied to the oocyte, causing the GABA-A receptors to open and generating an inward chloride current, which is measured by the recording equipment.

-

Modulator Testing: The experiment is repeated with the co-application of GABA and a barbiturate to measure the potentiation of the GABA-induced current. To test for direct agonism, the barbiturate is applied in the absence of GABA.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as EC₅₀ (concentration for half-maximal effective response) for GABA potentiation and direct receptor activation by the barbiturate.

This technique allows for the study of drug effects on neurons within a more physiologically relevant context.

-

Objective: To investigate how barbiturates alter the electrical properties of individual neurons in a brain circuit.

-

Methodology:

-

Slice Preparation: An animal (e.g., a mouse or rat) is euthanized, and the brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) solution. A vibratome is used to cut thin slices (e.g., 300 µm) of a specific brain region (e.g., hippocampus or cortex).[10][11]

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A glass micropipette with a very fine tip is carefully brought into contact with the membrane of a neuron. A tight seal is formed, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Data Acquisition: The electrical activity of the neuron, such as postsynaptic currents or action potentials, is recorded.

-

Pharmacology: Barbiturates are added to the perfusing aCSF to observe their effects on synaptic transmission (e.g., enhancement of inhibitory postsynaptic currents) or neuronal excitability.[12]

-

-

Data Analysis: Changes in the frequency, amplitude, and decay kinetics of synaptic currents are measured to quantify the effect of the barbiturate.

The following diagram outlines the typical workflow for a brain slice electrophysiology experiment to test the effects of a compound like a barbiturate.

Conclusion

The primary cellular target of barbiturates in the brain is the GABA-A receptor, where they act as positive allosteric modulators and, at higher doses, as direct agonists. This action significantly enhances GABAergic inhibition. Additionally, barbiturates reduce neuronal excitability by antagonizing AMPA and kainate glutamate receptors and inhibiting presynaptic calcium channels. The combined effect on both inhibitory and excitatory systems underlies their potent CNS-depressant properties. The precise effects are dose-dependent and vary based on the subunit composition of the GABA-A receptors. The experimental protocols outlined in this guide, particularly electrophysiological techniques, are fundamental for the continued investigation of these and other neuroactive compounds.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays | PLOS One [journals.plos.org]

- 12. sciencedaily.com [sciencedaily.com]

Medinal (Barbital): A Technical Guide to its Classification as a Long-Acting Barbiturate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the classification of Medinal (the sodium salt of barbital) as a long-acting barbiturate (B1230296). Barbital (B3395916), the first commercially synthesized barbiturate, paved the way for a class of drugs that significantly impacted medicine.[1] This document details the pharmacological basis for its classification, focusing on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to determine its duration of action.

Pharmacological Basis for Classification

Barbiturates are classified based on their duration of action into four categories: ultra-short-acting, short-acting, intermediate-acting, and long-acting.[2] this compound, containing barbital, falls into the long-acting category due to its prolonged therapeutic effects. This classification is primarily determined by its pharmacokinetic properties, specifically its slow metabolism and elimination from the body.

The prolonged presence of long-acting barbiturates in the system means their therapeutic and recreational effects may diminish much faster than the drug is eliminated, which can lead to bioaccumulation and potential toxicity with repeated administration.[2]

Mechanism of Action

The primary mechanism of action for all barbiturates is the potentiation of the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2][3][4] This action leads to a depression of the central nervous system (CNS).

Key aspects of the mechanism include:

-

Allosteric Modulation: Barbiturates bind to a site on the GABAA receptor that is distinct from the binding sites for GABA and benzodiazepines.[2][5] This binding allosterically modulates the receptor, increasing the duration of the opening of the associated chloride ion channel when GABA binds.[2][5]

-

Increased Chloride Influx: The prolonged opening of the chloride channel leads to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal activity.

-

Direct Agonism: At higher concentrations, barbiturates can directly act as agonists at the GABAA receptor, opening the chloride channel even in the absence of GABA. This direct action contributes to their higher toxicity in overdose compared to benzodiazepines.[2]

-

Inhibition of Excitatory Neurotransmission: In addition to their effects on GABAergic systems, barbiturates can also block the AMPA and kainate receptors, which are subtypes of the excitatory glutamate (B1630785) receptor.[2] This dual action of enhancing inhibition and reducing excitation contributes to their potent CNS depressant effects.

The specific subunit composition of the GABAA receptor can influence the affinity and efficacy of barbiturates. For instance, studies on pentobarbital (B6593769) have shown that GABAA receptors containing different alpha and beta subunits exhibit varying responses to the drug.[6]

Pharmacokinetic Profile

While specific, recent pharmacokinetic data for barbital is limited due to its replacement by newer drugs, its classification as a long-acting barbiturate is well-established. To provide a quantitative understanding, the pharmacokinetic profile of phenobarbital, another prominent long-acting barbiturate, is presented here as a well-documented analogue.

Table 1: Pharmacokinetic Properties of Phenobarbital (as a representative long-acting barbiturate)

| Parameter | Value | Reference |

| Clinical Duration of Action | 6-12 hours | [7] |

| Elimination Half-Life (Adults) | 53-118 hours (mean 79 hours) | [7][8] |

| Elimination Half-Life (Children) | 60-180 hours (mean 110 hours) | [7] |

| Onset of Action (Oral) | 20-60 minutes | [8] |

| Onset of Action (Intravenous) | ~5 minutes | [8] |

| Peak Effect (Oral) | 8-12 hours | [8] |

| Peak Effect (Intravenous) | ~30 minutes | [8] |

| Protein Binding | 20-60% | [7] |

| Metabolism | Primarily hepatic (CYP2C9, with minor contributions from CYP2C19 and CYP2E1) | [7] |

| Excretion | 20-25% excreted unchanged in urine | [7] |

The significant discrepancy between the clinical duration of action (6-12 hours) and the much longer elimination half-life (53-118 hours) is a key characteristic of long-acting barbiturates.[7] This means that while the noticeable sedative or hypnotic effects may wear off, the drug remains in the body for an extended period, which can lead to cumulative effects and potential for toxicity with repeated dosing.[7]

Experimental Protocols for Determining Duration of Action

The classification of a barbiturate's duration of action is determined through preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vivo Assessment of Sedative-Hypnotic Effects in Animal Models

Objective: To determine the onset, duration, and dose-dependent sedative and hypnotic effects of a test compound.

Experimental Model: Swiss albino mice are commonly used.

Key Tests:

-

Potentiation of Barbiturate-Induced Sleeping Time: This is a classical method to assess sedative-hypnotic properties.[9]

-

Procedure:

-

Animals are divided into control, standard (e.g., diazepam), and test groups.

-

The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses.

-

After a set period (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of a short-acting barbiturate like thiopental (B1682321) sodium (e.g., 20 mg/kg, i.p.) is administered to all animals.[9][10]

-

The time from the thiopental injection to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back) is recorded as the latency to sleep onset .[9][11]

-

The time from the loss to the recovery of the righting reflex is recorded as the duration of sleep .[9][11]

-

-

Data Analysis: A significant increase in the duration of sleep compared to the control group indicates a hypnotic effect.

-

-

Motor Coordination (Rota-Rod Test): This test evaluates motor coordination and can indicate CNS depression.[9][12]

-

Procedure:

-

Animals are trained to stay on a rotating rod.

-

After administration of the test compound, the animals are placed back on the rotating rod.

-

The latency to fall from the rod is recorded.

-

-

Data Analysis: A decrease in the time spent on the rod suggests impaired motor coordination, a common effect of sedative-hypnotics.

-

Pharmacokinetic Analysis in Humans

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, including its elimination half-life.

Methodology:

-

Study Design: A single-dose, crossover study in healthy human volunteers.

-

Drug Administration: A single therapeutic dose of this compound is administered.

-

Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours) after drug administration.

-

Bioanalytical Method: The concentration of barbital in plasma or serum is quantified using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

-

Data Analysis: The calculated elimination half-life is a primary determinant of the drug's classification as long-acting.

Visualizations

Signaling Pathway of Barbiturate Action at the GABAA Receptor

Caption: Mechanism of this compound (Barbital) action at the GABAA receptor.

Experimental Workflow for Determining Hypnotic Duration

Caption: Workflow for in vivo determination of hypnotic drug duration.

References

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis | PLOS One [journals.plos.org]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discoveryjournals.org [discoveryjournals.org]

- 12. globalresearchonline.net [globalresearchonline.net]

The Dawn of Modern Sedation: A Technical History of Veronal and Medinal

An in-depth guide for researchers, scientists, and drug development professionals on the pharmacological journey of the first commercially successful barbiturates.

In the annals of pharmacology, the introduction of Veronal and its water-soluble counterpart, Medinal, marks a pivotal moment in the management of insomnia and anxiety. This guide provides a comprehensive technical overview of these pioneering drugs, from their chemical synthesis and mechanism of action to their clinical applications and eventual decline. By presenting detailed experimental protocols, quantitative data, and visualized molecular interactions, this document serves as a valuable resource for understanding the foundations of sedative-hymnotic drug development.

Discovery and Historical Context

The story of Veronal begins in the late 19th and early 20th centuries, a period of significant advancement in synthetic organic chemistry.[1][2] Dissatisfaction with existing hypnotics like chloral (B1216628) hydrate (B1144303) and bromides, which were often poorly tolerated, spurred the search for safer and more effective alternatives.

In 1902, German chemist Emil Fischer, a Nobel laureate, and physician Joseph von Mering collaborated to synthesize a new class of hypnotic agents.[3][4] Their work built upon the earlier synthesis of barbituric acid by Adolf von Baeyer in 1864.[2] Fischer and von Mering systematically investigated derivatives of barbituric acid, leading to the synthesis of diethylbarbituric acid in 1902, which they named Veronal.[1][4] The name was purportedly inspired by the Italian city of Verona, which von Mering considered a place of peace and tranquility.[3]

The discovery was first published in 1903, and by 1904, Veronal was being marketed by the German pharmaceutical company Bayer.[1][5][6] Shortly after, the soluble sodium salt of barbital, this compound, was introduced by the company Schering.[1] These compounds were hailed as a significant improvement over existing sleep aids, boasting a better taste and a wider margin of safety at therapeutic doses.[1]

The introduction of Veronal and this compound ushered in the era of barbiturates, which would dominate sedative and hypnotic therapy for the next half-century.[7][8] However, their widespread use also brought to light the significant risks of tolerance, dependence, and fatal overdose, leading to their eventual replacement by benzodiazepines in the mid-20th century.[3][9]

A timeline of the key milestones in the history of Veronal and this compound is presented below:

| Year | Milestone |

| 1864 | Adolf von Baeyer synthesizes barbituric acid, the parent compound of barbiturates.[2] |

| 1902 | Emil Fischer and Joseph von Mering synthesize diethylbarbituric acid (barbital).[3][4] |

| 1903 | Fischer and von Mering publish their discovery of a new class of hypnotics.[1][4] |

| 1904 | Bayer begins marketing diethylbarbituric acid under the trade name Veronal.[1][5][6] |

| Post-1904 | Schering introduces this compound, the sodium salt of barbital.[1] |

| 1912 | Phenobarbital, another barbiturate (B1230296) derivative, is introduced as Luminal.[5] |

| Mid-1950s | The use of Veronal and this compound begins to decline due to concerns about their safety and the development of newer, safer drugs.[1] |

| 1956 | Veronal is taken off the market. |

Physicochemical Properties

Veronal (barbital) and this compound (sodium barbital) are closely related compounds, with the latter being the sodium salt of the former. This difference in chemical form has a significant impact on their physical properties, particularly their solubility.

| Property | Veronal (Barbital) | This compound (Sodium Barbital) |

| Chemical Name | 5,5-diethylbarbituric acid | Sodium 5,5-diethylbarbiturate |

| Molecular Formula | C₈H₁₂N₂O₃ | C₈H₁₁N₂NaO₃ |

| Molecular Weight | 184.19 g/mol | 206.17 g/mol |

| Appearance | Odorless, slightly bitter, white crystalline powder[1] | White, crystalline powder[10] |

| Melting Point | 188-192 °C | >300 °C |

| Water Solubility | 1 g in 130 mL of cold water, 1 g in 15 mL of boiling water | 1 g in 5 mL of cold water, 1 g in 2.5 mL of boiling water |

| pKa | ~7.8 | Not applicable (salt) |

The significantly higher water solubility of this compound, due to its ionic nature, allowed for more versatile administration, including in aqueous solutions for injection.[11] This property also likely contributed to a faster onset of action compared to the less soluble Veronal when taken orally.

Synthesis

The synthesis of Veronal (5,5-diethylbarbituric acid) is a classic example of a condensation reaction in organic chemistry. The general approach involves the reaction of diethyl malonate with urea (B33335) in the presence of a strong base.

Experimental Protocol: Synthesis of 5,5-Diethylbarbituric Acid (Veronal)

This protocol is a generalized procedure based on the original synthesis principles.

Materials:

-

Diethyl malonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol. This reaction is exothermic and should be performed with caution. The resulting solution contains sodium ethoxide, the strong base required for the condensation.

-

Condensation: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of urea dissolved in warm absolute ethanol.

-

Reflux: Heat the reaction mixture under reflux for several hours. During this time, the sodium salt of diethylbarbituric acid will precipitate out of the solution.

-

Isolation of the Salt: After the reaction is complete, the precipitated sodium salt (the crude form of this compound) can be isolated by filtration.

-

Acidification to Veronal: To obtain Veronal, the isolated sodium salt is dissolved in water and then acidified with hydrochloric acid. This protonates the barbiturate, causing the free acid, 5,5-diethylbarbituric acid (Veronal), to precipitate.

-

Purification: The precipitated Veronal is then collected by filtration, washed with cold water to remove impurities, and can be further purified by recrystallization from hot water or ethanol.

References

- 1. Barbital - Wikipedia [en.wikipedia.org]

- 2. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. weberrarebooks.com [weberrarebooks.com]

- 5. Neurosis - Wikipedia [en.wikipedia.org]

- 6. Bayer - Wikipedia [en.wikipedia.org]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Barbital Sodium | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy Barbital sodium | 144-02-5 [smolecule.com]

Barbital sodium's properties as a sedative-hypnotic

An In-depth Technical Guide on the Core Sedative-Hypnotic Properties of Barbital (B3395916) Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbital sodium, the sodium salt of 5,5-diethylbarbituric acid, was the first commercially available barbiturate (B1230296) and a foundational compound in the class of sedative-hypnotic drugs. Although its clinical use has been largely superseded by agents with a wider therapeutic index, such as benzodiazepines, the study of barbital sodium provides critical insight into the pharmacology of central nervous system (CNS) depressants. This technical guide delineates the core sedative-hypnotic properties of barbital sodium, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its effects. Quantitative data, including that of closely related barbiturates, are summarized for comparative analysis.

Introduction

Introduced in the early 20th century under trade names like Medinal, barbital sodium was widely used as a sleeping aid (hypnotic) and anxiolytic.[1] Like all barbiturates, it produces a dose-dependent depression of the CNS, ranging from mild sedation to general anesthesia, coma, and fatal respiratory depression.[2][3] Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] Due to a narrow therapeutic window, a high potential for dependence, and the risk of lethal overdose, barbital sodium is now primarily of interest for research purposes.[5][6]

Mechanism of Action

Barbital sodium exerts its primary effects by modulating the activity of the GABA-A receptor, a pentameric ligand-gated ion channel crucial for inhibitory neurotransmission in the CNS.[7][8]

2.1 Positive Allosteric Modulation of the GABA-A Receptor Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding sites for both GABA and benzodiazepines.[5][7] This binding event does not open the channel directly at therapeutic concentrations but potentiates the effect of GABA. The core mechanism involves increasing the duration of the GABA-activated chloride (Cl-) channel opening.[4][9] This is a key distinction from benzodiazepines, which increase the frequency of channel opening. The prolonged channel opening leads to a greater influx of Cl- ions, causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential, resulting in generalized CNS depression.[9]

2.2 Direct Agonism at High Concentrations At higher, anesthetic, or toxic concentrations, barbiturates can act as direct agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[2] This direct gating activity is a primary reason for the profound CNS depression and increased toxicity of barbiturates in overdose compared to benzodiazepines.

2.3 Secondary Mechanisms In addition to their primary GABAergic effects, barbiturates also contribute to CNS depression by:

-

Inhibiting Excitatory Neurotransmission: They can block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors, the principal excitatory neurotransmitter system in the CNS.

-

Inhibiting Neurotransmitter Release: At high concentrations, they can inhibit the calcium-dependent release of neurotransmitters.[4]

Visualization: Signaling Pathway

Caption: Mechanism of Barbital Sodium at the GABA-A Receptor.

Data Presentation: Pharmacological Properties

Quantitative data for barbital sodium specifically is limited in modern literature. The following tables summarize available data for barbital and other illustrative barbiturates.

Table 1: Pharmacokinetic Properties of Barbital and Related Barbiturates

| Parameter | Barbital | Phenobarbital |

|---|---|---|

| Route of Administration | Oral, IV, IM | Oral, IV, IM[10] |